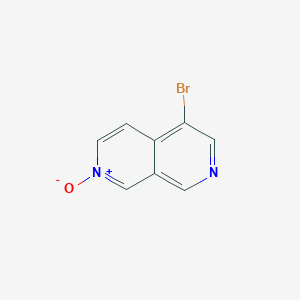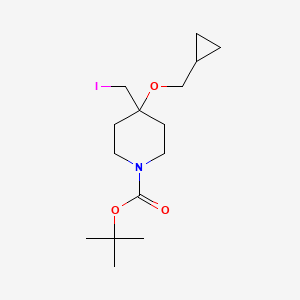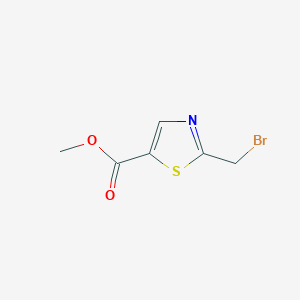![molecular formula C6H6ClN3O2 B12837136 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of fused imidazoles This compound is characterized by the presence of a chloro group at the 2-position and a nitro group at the 3-position on the pyrrolo[1,2-a]imidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the nitration of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This nitration process is highly selective and can be achieved using a mixture of sulfuric acid and nitric acid . The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using sulfuric and nitric acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid mixture.
Reduction: Common reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
Reduction: 2-amino-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C6H6ClN3O2 |
|---|---|
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(10(11)12)9-3-1-2-4(9)8-5/h1-3H2 |
InChI-Schlüssel |
YHIZGKLHOOWRIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC(=C(N2C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)






